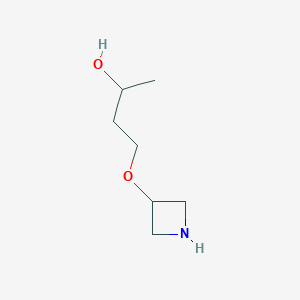

4-(Azetidin-3-yloxy)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)butan-2-ol |

InChI |

InChI=1S/C7H15NO2/c1-6(9)2-3-10-7-4-8-5-7/h6-9H,2-5H2,1H3 |

InChI Key |

VAMCOHNGTUJPAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC1CNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azetidin 3 Yloxy Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 4-(Azetidin-3-yloxy)butan-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the C-O ether bond and the C-N bonds within the azetidine (B1206935) ring.

A logical retrosynthetic strategy involves disconnecting the ether linkage via a Williamson ether synthesis approach. wikipedia.orgbyjus.com This leads to two key synthons: an azetidin-3-ol (B1332694) derivative and a 4-halobutan-2-ol or a related electrophile. The azetidin-3-ol synthon can be further simplified by disconnecting the C-N bonds, suggesting a cyclization reaction of a suitable amino alcohol precursor.

Another key disconnection involves breaking the C-N bonds of the azetidine ring first. This could lead to a linear precursor containing a 1,3-amino alcohol functionality and the butanol side chain already attached. Cyclization of this intermediate would then form the azetidine ring.

The butanol fragment can be disconnected at the C-C bond, suggesting an acetylide addition to an epoxide or an aldehyde, which are common strategies for constructing such fragments. youtube.com The stereocenter at the C2 position of the butanol moiety necessitates a stereoselective approach from the outset.

A summary of the primary retrosynthetic disconnections is presented below:

| Disconnection | Precursors | Synthetic Strategy |

| C-O Ether Bond | Azetidin-3-ol derivative & 4-halobutan-2-ol derivative | Williamson Ether Synthesis |

| Azetidine C-N Bonds | 1,3-amino alcohol with butoxy side chain | Intramolecular Cyclization |

| Butanol C-C Bond | Epoxide & Acetylide or Aldehyde & Acetylide | Nucleophilic Addition |

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at the C3 position of the azetidine ring and the C2 position of the butanol chain) means that four possible stereoisomers exist. The selective synthesis of a single isomer requires precise control over the stereochemistry at each of these centers.

Chiral Auxiliary-Mediated Approaches to Enantiomerically Enriched Azetidine and Butanol Precursors

Chiral auxiliaries are temporary stereogenic groups that guide the stereochemical outcome of a reaction. wikipedia.org They can be employed to synthesize enantiomerically enriched precursors for both the azetidine and butanol fragments.

For the azetidine precursor, a chiral auxiliary can be attached to a nitrogen or carbon atom of a precursor molecule to direct the formation of a specific stereocenter during ring formation or functionalization. rsc.org For instance, (S)-1-phenylethylamine can act as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org Similarly, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, which could be adapted for the synthesis of functionalized azetidine precursors. nih.gov

For the butanol precursor, chiral auxiliaries such as those derived from camphor (B46023) or oxazolidinones can be used to control the stereochemistry of aldol (B89426) reactions or alkylations to generate the desired enantiomer of the butan-2-ol fragment. nih.gov For example, the synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate for carbapenem (B1253116) antibiotics, was achieved from (R)-ethyl 3-hydroxybutanoate, showcasing the use of a chiral pool starting material. nih.gov

| Chiral Auxiliary Type | Application | Example |

| Phenyl-based | Asymmetric azetidine synthesis | (S)-1-Phenylethylamine rsc.org |

| Ephedrine-derived | Asymmetric alkylation | Pseudoephenamine nih.gov |

| Oxazolidinones | Asymmetric aldol reactions | Evans auxiliaries |

| Camphorsultam | Asymmetric alkylation | Oppolzer's sultam |

Asymmetric Catalysis in C-O Bond Formation and Azetidine Ring Closure

Asymmetric catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction.

In the context of C-O bond formation, chiral catalysts can be employed to achieve enantioselective etherification. While less common for simple ether linkages, catalytic methods are prevalent in related transformations.

More significantly, asymmetric catalysis plays a crucial role in the synthesis of the chiral azetidine ring. Metal-catalyzed reactions, such as those involving gold, can facilitate the stereoselective cyclization of precursor molecules. nih.gov For instance, a gold-catalyzed intermolecular oxidation of alkynes has been used for the flexible and stereoselective synthesis of azetidin-3-ones. nih.gov Furthermore, rigid, 2,4-cis-substituted azetidine derivatives have been synthesized and utilized as ligands in copper-catalyzed asymmetric Henry reactions. nih.gov Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org

Diastereoselective Control in Functionalizing the Azetidine Ring and Butanol Chain

Once a stereocenter is established, it can direct the stereochemistry of subsequent reactions, a concept known as diastereoselective control.

In the functionalization of a pre-existing chiral azetidine ring, the resident stereocenter can influence the approach of reagents, leading to the formation of a second stereocenter with a specific relative configuration. For example, the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov

Similarly, for the butanol chain, if a chiral center is already present, subsequent modifications can be controlled to establish the desired diastereomer. For instance, the reduction of a ketone or the opening of a chiral epoxide can proceed with high diastereoselectivity. The synthesis of pinane-based 2-amino-1,3-diols demonstrates stereoselective methods for creating adjacent chiral centers. beilstein-journals.orgnih.gov

Strategic Approaches for Ether Linkage Formation

The formation of the ether bond between the azetidine and butanol moieties is a critical step in the synthesis.

Advanced Williamson Ether Synthesis Variants with Azetidinyl Alcohols

The Williamson ether synthesis is a classic and reliable method for forming ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comkhanacademy.org In the synthesis of this compound, this would involve the reaction of an azetidin-3-olate with a suitable 4-substituted butan-2-ol derivative.

Advanced variants of this reaction are often necessary to accommodate the specific functionalities of the substrates. Key considerations include:

Protecting Groups: The nitrogen atom of the azetidine ring is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions. The hydroxyl group of the butan-2-ol fragment that is not involved in the etherification may also require protection.

Leaving Group: The butanol fragment must be equipped with a good leaving group at the C4 position, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate), to facilitate the SN2 reaction. masterorganicchemistry.com

Base Selection: A strong, non-nucleophilic base is required to deprotonate the azetidin-3-ol without causing side reactions. Sodium hydride (NaH) is a common choice. masterorganicchemistry.com

The reaction conditions must be carefully optimized to favor the desired SN2 substitution and avoid potential elimination side reactions, which can be promoted by sterically hindered substrates or stronger bases.

| Component | Role | Examples |

| Nucleophile | Azetidin-3-olate | N-Boc-azetidin-3-olate |

| Electrophile | Butanol derivative with leaving group | 4-Iodbutan-2-ol, 4-tosyloxybutan-2-ol |

| Base | Deprotonation of alcohol | Sodium hydride (NaH) |

| Protecting Group | Prevent side reactions | Boc, Cbz, TBDMS |

Mitsunobu Reaction Protocols for Complex Alcohol-Azetidine Coupling

The Mitsunobu reaction is a powerful and versatile method for forming carbon-oxygen bonds, particularly for the synthesis of ethers from alcohols. numberanalytics.com This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, which in this context is the hydroxyl group of an azetidine precursor, under mild, neutral conditions. numberanalytics.com The canonical Mitsunobu reaction employs a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of TPP and DEAD. This intermediate then protonates the alcohol (butan-2-ol), which subsequently attacks the activated phosphorus center to form an alkoxyphosphonium salt. This salt serves as an excellent leaving group. The deprotonated azetidin-3-ol, acting as the nucleophile, can then displace the activated butoxy group in an SN2-type reaction. A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the secondary alcohol's chiral center, which is a significant advantage for stereocontrolled synthesis. organic-chemistry.org

For the specific synthesis of this compound, the protocol would involve reacting a protected azetidin-3-ol with butan-2-ol in the presence of TPP and DEAD/DIAD. wikipedia.orgorganic-synthesis.com The choice of solvent is typically a non-protic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

Table 1: Key Reagents and Conditions for Mitsunobu Etherification

| Component | Function | Common Examples | Considerations |

| Phosphine | Activates the alcohol | Triphenylphosphine (TPP), Polymer-supported TPP | By-product (TPPO) removal can be challenging. |

| Azodicarboxylate | Oxidant, facilitates proton transfer | DEAD, DIAD, DCAD | DEAD and DIAD are potentially explosive and require careful handling. organic-synthesis.com DCAD allows for easier by-product removal. organic-chemistry.org |

| Nucleophile | Azetidin-3-ol (N-protected) | N-Boc-azetidin-3-ol, N-Cbz-azetidin-3-ol | The acidity of the nucleophile is crucial; pKa should generally be less than 13 to avoid side reactions. wikipedia.org |

| Alcohol | Butan-2-ol | (R)- or (S)-butan-2-ol | Reaction proceeds with inversion of stereochemistry. organic-chemistry.org |

| Solvent | Reaction medium | THF, Dioxane, DCM | Anhydrous conditions are required. |

Modifications to the classical Mitsunobu protocol have been developed to simplify purification and improve reaction efficiency. Using polymer-supported triphenylphosphine or fluorous phosphines allows for the easy removal of the phosphine oxide by-product through filtration. organic-chemistry.org Furthermore, alternative azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) have been introduced, where the resulting hydrazine (B178648) by-product can be precipitated and filtered off. organic-chemistry.org

Metal-Catalyzed Etherification Reactions for Stereocontrolled C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for constructing the C-O ether linkage in this compound. researchgate.net These methods, such as the Ullmann condensation and Buchwald-Hartwig amination-type etherifications, are particularly useful for coupling alcohols with aryl or vinyl halides, but adaptations for alkyl alcohols exist. researchgate.net

Palladium- and copper-based catalytic systems are most common for these transformations. researchgate.net In a potential approach, a protected 3-halo- or 3-triflyloxy-azetidine could be coupled with the sodium or potassium salt of butan-2-ol (butan-2-oxide).

Table 2: Comparison of Potential Metal-Catalyzed Etherification Strategies

| Reaction Type | Catalyst/Ligand | Substrates | Advantages | Challenges |

| Ullmann-type | CuI, Cu(OAc)₂ / Phenanthroline, DMEDA | Azetidinyl-halide + Butan-2-oxide | Cost-effective metal catalyst. | Often requires high temperatures and stoichiometric copper. |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald or Josiphos-type ligands | Azetidinyl-triflate + Butan-2-ol | High functional group tolerance, milder conditions. researchgate.net | Catalyst and ligand cost, sensitivity to air and moisture. |

| Iron-Catalyzed | FeCl₃, Fe(acac)₃ / TMEDA | Azetidinyl-halide + Butan-2-oxide | Inexpensive, environmentally benign metal. researchgate.net | Scope can be limited compared to Pd or Cu. |

For stereocontrolled formation, the reaction would ideally proceed via a mechanism that retains or inverts the stereochemistry at the C2 position of the butanol moiety in a predictable manner. Buchwald-Hartwig-type reactions, known for their high functional group tolerance and milder conditions, could be advantageous. researchgate.net The choice of a chiral ligand on the palladium center could potentially influence the stereochemical outcome, although this is less common for C-O bond formation compared to C-N or C-C bond formation. The reaction would likely involve an oxidative addition of the palladium(0) catalyst to the azetidinyl-halide/triflate, followed by coordination of the butan-2-oxide and subsequent reductive elimination to furnish the desired ether product and regenerate the Pd(0) catalyst.

Synthesis and Functionalization of the Azetidine Ring Precursor

The construction of the azetidin-3-ol precursor is a critical step, given the inherent ring strain of the four-membered heterocyclic system. rsc.orgnih.gov

Modern Cyclization Reactions for Strained Azetidine Ring Systems

The synthesis of four-membered rings like azetidine is often challenging compared to the formation of five- and six-membered rings. nih.gov However, several modern synthetic methods have proven effective.

Intramolecular Cyclization of γ-Amino Alcohols : A common and direct route involves the cyclization of a γ-amino alcohol. acs.org For instance, 1-amino-4-chlorobutan-2-ol or a related precursor can undergo intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group at the γ-position to form the azetidine ring. The stereochemistry of the final azetidin-3-ol can be controlled by starting with an enantiomerically pure amino alcohol. A method mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to be efficient for this transformation. acs.org

Photochemical Cyclizations : The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. nih.gov This reaction can be promoted by visible light, making it a potentially greener approach. rsc.org Another photochemical method is the Yang cyclization, which involves the intramolecular cyclization of α-amino ketones upon irradiation to form azetidinols. acs.orgresearchgate.net This method has been adapted to flow chemistry, allowing for scalable synthesis. researchgate.net

Strain-Release Reactions : Syntheses starting with highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), have emerged as a powerful strategy. nih.gov These molecules undergo strain-release-driven ring-opening reactions with a variety of nucleophiles and electrophiles to produce highly functionalized azetidines. nih.govnih.gov For example, reaction of an ABB with trifluoroacetic anhydride (B1165640) can lead to the formation of a 3-trifluoroacetoxy-azetidine, which can then be hydrolyzed to the corresponding azetidin-3-ol. nih.gov

Regioselective Substitution and Dearomatization Strategies on Azetidine Scaffolds

Once an azetidine ring is formed, further functionalization can be achieved through regioselective reactions. While dearomatization is not applicable to the saturated azetidine ring, strategies for regioselective substitution are highly relevant for introducing or modifying substituents.

Directed metalation is a key strategy for regioselective functionalization. rsc.org For instance, in N-substituted 2-arylazetidines, the choice of the N-substituent can direct lithiation to either the ortho-position of the aryl ring or the benzylic position alpha to the nitrogen. rsc.org This allows for the precise introduction of electrophiles at specific positions.

For a precursor like N-Boc-azetidin-3-one, the ketone functionality serves as a handle for various transformations. Reduction with a stereoselective reducing agent can yield N-Boc-azetidin-3-ol with a specific cis/trans stereochemistry relative to other substituents on the ring. Alternatively, the enolate of the ketone can be trapped with electrophiles to introduce functionality at the C2 or C4 positions. The development of diverse azetidine-based scaffolds often relies on such key functional group pairings and manipulations of a core azetidine system. acs.orgfigshare.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety and efficiency.

Evaluation of Solvent-Free or Environmentally Benign Solvent Systems

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional organic solvents like chlorinated hydrocarbons (DCM, chloroform) and some ethers (dioxane) are toxic and environmentally persistent.

Table 3: Green Solvent Alternatives for Azetidine Synthesis

| Solvent Class | Examples | Potential Application | Benefits |

| Alcohols | Ethanol, Methanol, Butan-2-ol | Esterification, some catalytic reactions | Biodegradable, low toxicity. Butan-2-ol could serve as both reactant and solvent. nih.govssl-link.jp |

| Water | Water | Hydrogenolysis, some phase-transfer catalysis | Non-toxic, non-flammable, inexpensive. rsc.org |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Catalytic reactions, extractions | Non-toxic, easily removed, tunable properties. |

| Ionic Liquids | [BMIM][BF₄], [EMIM][OAc] | Various reactions | Low volatility, recyclable, can enhance catalyst stability. |

| Solvent-Free | Neat reaction conditions | Mechanochemistry, thermal reactions | Maximizes atom economy, eliminates solvent waste. |

For the synthesis of this compound, several steps could be adapted to use greener solvents. For instance, the hydrogenolysis of protecting groups or certain ring-opening reactions can often be performed in alcohols or water. rsc.org The use of heterogeneous catalysts is another key principle, as they can be easily separated from the reaction mixture and reused, reducing waste. nih.gov For example, a solid-supported acid catalyst could be used for an etherification step, replacing a homogeneous acid that requires a difficult aqueous workup. Flow chemistry, as mentioned for the Yang cyclization, not only allows for better scalability but also improves safety by minimizing the volume of reactive intermediates at any given time and enhances energy efficiency through superior heat and mass transfer. researchgate.netacs.org

Atom-Economical Transformations in Key Synthetic Steps

The principle of atom economy, which focuses on maximizing the incorporation of atoms from reactants into the final product, is a cornerstone of green chemistry in pharmaceutical synthesis. primescholars.comjocpr.com In the synthesis of this compound, the key transformation is the formation of the ether linkage between the azetidine ring and the butanol side chain. The efficiency of this step is critical for a sustainable and cost-effective manufacturing process.

More advanced, atom-economical approaches focus on addition reactions, which, in theory, can achieve 100% atom economy by incorporating all reactant atoms into the product. rsc.org For the synthesis of this compound, a potential atom-economical transformation would be the direct, catalyzed addition of 3-hydroxyazetidine to an activated butene derivative. Another highly efficient strategy is the catalytic ring-opening of an epoxide, such as 1,2-epoxybutane, with 3-hydroxyazetidine. This reaction, facilitated by a catalyst, directly forms the desired ether bond with water being the only theoretical byproduct if the epoxide is generated in situ, or no byproduct in the case of direct addition.

Catalytic hydrogenation is another example of a process with high atom efficiency, where hydrogen is added across a double bond. jocpr.com Similarly, reactions like the Diels-Alder cycloaddition are inherently atom-economical. nih.gov The development of synthetic routes for complex molecules in the pharmaceutical industry increasingly prioritizes such efficient, low-waste transformations. monash.edu The comparison in the table below illustrates the theoretical advantage of addition-type reactions over classical substitution methods for forming the ether linkage in the target molecule.

Table 1: Comparison of Theoretical Atom Economy in Ether Formation

| Synthetic Route | Reactant 1 | Reactant 2 | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

| Williamson-type Synthesis | Sodium azetidin-3-oxide (C₃H₆NNaO) | 2-chlorobutan-1-ol (C₄H₉ClO) | This compound (C₇H₁₅NO₂) | Sodium Chloride (NaCl) | 71.5% |

| Catalytic Epoxide Ring-Opening | 3-Hydroxyazetidine (C₃H₇NO) | 1,2-Epoxybutane (C₄H₈O) | This compound (C₇H₁₅NO₂) | None | 100% |

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are illustrative for the core reaction.

Catalyst Recycling and Reusability in Catalytic Processes

The economic and environmental viability of synthesizing pharmaceutical intermediates like this compound is significantly enhanced by the ability to recover and reuse catalysts. numberanalytics.comevonik.com Catalysts, particularly those based on precious or transition metals, can be expensive, and their disposal can pose environmental hazards. numberanalytics.com Therefore, developing processes with efficient catalyst recycling is a key objective in modern chemical manufacturing. evonik.com

Catalytic processes can be broadly categorized as homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, which can lead to high activity and selectivity. oatext.com However, separating the catalyst from the product mixture for reuse can be challenging. Advanced techniques like membrane nanofiltration are being implemented to recover soluble catalysts, such as palladium complexes, thereby minimizing waste and preserving the valuable metal. evonik.com

In heterogeneous catalysis , the catalyst is in a different phase (typically a solid) from the liquid or gas-phase reactants. oatext.com This offers a major advantage in that the catalyst can often be recovered by simple physical processes like filtration or centrifugation. numberanalytics.comnih.gov For the etherification step in the synthesis of this compound, a solid acid catalyst, such as a zeolite, could be employed. mdpi.com Zeolites are known to catalyze etherification reactions and can be recovered and reused for multiple cycles with minimal loss of activity. mdpi.com

The reusability of a catalyst is a critical performance metric. Research into various catalytic processes demonstrates the potential for multiple reuse cycles. For example, studies on heterogeneous catalysts used in etherification and esterification reactions have shown consistent performance over five to ten cycles. nih.govmdpi.com The table below presents illustrative data on the reusability of a hypothetical heterogeneous catalyst for an etherification reaction, based on findings from analogous systems.

Table 2: Illustrative Reusability of a Heterogeneous Catalyst in Ether Synthesis

| Catalytic Cycle | Glycerol (B35011) Conversion (%) mdpi.com | Diglycerol (DG) Yield (%) mdpi.com | Catalyst Activity Retention (Hypothetical) |

| 1 | 85.4 | 54.1 | 100% |

| 2 | 84.9 | 53.8 | 99.5% |

| 3 | 85.1 | 54.0 | 99.8% |

| 4 | 84.5 | 53.5 | 99.0% |

| 5 | 84.2 | 53.1 | 98.6% |

Data for conversion and yield are adapted from a zeolite-catalyzed glycerol etherification study for illustrative purposes. mdpi.com Catalyst activity retention is a hypothetical representation of performance over repeated uses.

The development of robust catalysts that maintain high activity and selectivity over numerous cycles is essential for creating sustainable and economically advantageous synthetic routes for valuable chemical compounds. numberanalytics.com

Detailed Spectroscopic and Structural Elucidation of 4 Azetidin 3 Yloxy Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 4-(Azetidin-3-yloxy)butan-2-ol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous evidence for the atomic connectivity and stereochemical arrangement. The molecule contains two chiral centers—at C3 of the azetidine (B1206935) ring and C2 of the butanol chain—leading to the potential for diastereomers, which will exhibit distinct NMR spectra.

Due to the presence of a chiral center at the butan-2-ol moiety, the two protons on the adjacent methylene (B1212753) group (C1') are chemically non-equivalent and are referred to as diastereotopic protons. reddit.commasterorganicchemistry.comlibretexts.org This non-equivalence arises because one proton is pro-R and the other is pro-S in relation to the existing stereocenter, and they will therefore have different chemical shifts and coupling patterns. reddit.commasterorganicchemistry.com Similarly, the protons on the azetidine ring (C2 and C4) are also rendered diastereotopic by the chiral center at C3.

Predicted ¹H and ¹³C NMR Data

Based on known data for 3-hydroxyazetidine, butan-2-ol, and related ether-containing compounds, a predicted set of NMR chemical shifts can be compiled. chemicalbook.comdocbrown.infodocbrown.info The ether linkage is expected to cause a downfield shift for the protons and carbons directly attached to the oxygen atom (H3 on the azetidine ring and H2' on the butanol chain).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Key Couplings |

| Azetidine Ring | |||

| N-H | ~2.0-3.0 | - | Broad singlet |

| C2-Hα, Hβ | ~3.6-3.9 | ~50-55 | Multiplets (diastereotopic) |

| C3-H | ~4.2-4.5 | ~70-75 | Multiplet |

| C4-Hα, Hβ | ~3.6-3.9 | ~50-55 | Multiplets (diastereotopic) |

| Butanol Chain | |||

| C1'-Hα, Hβ | ~1.1-1.2 | ~22-25 | Doublet (diastereotopic) |

| C2'-H | ~3.8-4.1 | ~68-72 | Multiplet |

| C2'-OH | ~2.5-3.5 | - | Broad singlet/Doublet |

| C3'-Hα, Hβ | ~1.4-1.6 | ~30-35 | Multiplets (diastereotopic) |

| C4'-H | ~0.9-1.0 | ~9-11 | Triplet |

Note: Chemical shifts are highly dependent on the solvent and pH. The values presented are estimates.

Two-dimensional NMR experiments are indispensable for confirming the predicted structure and determining the relative stereochemistry.

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. sdsu.edu Key expected correlations would confirm the connectivity within the butanol chain (H4' ↔ H3' ↔ H2' ↔ H1') and within the azetidine ring (H2 ↔ H3 ↔ H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduresearchgate.net This is crucial for establishing the connection between the azetidine ring and the butanol chain. A key correlation would be observed between the C3 proton of the azetidine ring and the C2' carbon of the butanol chain (and vice versa) through the ether oxygen, confirming the 4-(Azetidin-3-O -yloxy)butan-2-ol linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is the primary method for determining the relative stereochemistry between the two chiral centers (C3 and C2'). For a given diastereomer, specific through-space correlations would be observed. For example, a NOESY correlation between H3 (azetidine) and H2' (butanol) would suggest they are on the same face of the molecule, helping to assign the syn or anti relationship between the substituents on the two rings.

The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. acs.org Furthermore, the nitrogen atom can undergo pyramidal inversion. acs.orgnih.gov Dynamic NMR experiments, which involve recording spectra at variable temperatures, can be used to study these conformational changes. At low temperatures, the rate of ring puckering and nitrogen inversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons, which would be averaged out at room temperature. The coalescence temperature and line-shape analysis can provide quantitative information about the energy barriers for these conformational interchanges. acs.org Similar studies could also provide insight into the rotational dynamics around the C-O bonds of the ether linkage and the butanol chain.

Since the synthesis of this compound will likely produce a mixture of diastereomers, determining the diastereomeric excess (de) is important. Quantitative NMR (qNMR) offers a powerful method for this analysis without the need for chromatographic separation. nih.govresearchgate.net By identifying well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer, the ratio of the isomers can be determined by comparing the integration of these signals. nih.gov For accurate qNMR, it is essential to ensure that the chosen signals are fully relaxed between pulses, which may require longer relaxation delays in the experiment. libretexts.org This method provides a direct measurement of the diastereomeric ratio in the sample. acs.orgresearchgate.net

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer valuable clues about its structure.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This allows for the systematic elucidation of fragmentation pathways, which helps to confirm the structure of the molecule. For this compound (Molecular Weight: 145.20 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 146.12 would be the precursor ion in electrospray ionization (ESI).

The primary fragmentation pathways would likely involve the cleavage of the most labile bonds, influenced by the ether oxygen and the azetidine nitrogen.

Key Predicted Fragmentation Pathways:

Cleavage of the C-O Ether Bond: The bond between the butanol chain and the ether oxygen is a likely point of cleavage. This could lead to two main fragments:

Loss of the butan-2-ol moiety as a neutral molecule (C₄H₁₀O, 74 Da), resulting in a fragment ion corresponding to protonated 3-hydroxyazetidine at m/z 72 .

Cleavage resulting in the butoxy cation at m/z 73 [CH₃CH(OH)CH₂CH₂]⁺ and a neutral azetidin-3-one (B1332698) imine fragment.

α-Cleavage adjacent to the Ether Oxygen: Fragmentation of the C-C bond adjacent to the ether on the butanol side is a characteristic pathway for ethers. scribd.comlibretexts.orgyoutube.com This could result in the loss of an ethyl radical, leading to a fragment at m/z 116 .

Ring Opening of Azetidine: The strained azetidine ring can undergo cleavage. A characteristic fragmentation for N-heterocycles involves the loss of small, stable molecules. sapub.org For example, cleavage across the C2-C3 and C4-N bonds could lead to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z 118 .

Interactive Table 2: Predicted Key MS/MS Fragments for [C₇H₁₅NO₂ + H]⁺

| Predicted m/z | Proposed Fragment Ion Structure/Formula | Fragmentation Pathway |

| 146.12 | [C₇H₁₅NO₂ + H]⁺ | Precursor (Molecular Ion) |

| 118.08 | [C₅H₁₀NO₂]⁺ | Loss of ethene (C₂H₄) from azetidine ring |

| 116.09 | [C₆H₁₂NO]⁺ | α-cleavage with loss of ethyl radical (C₂H₅) |

| 73.06 | [C₄H₉O]⁺ | Butoxy cation from C-O ether bond cleavage |

| 72.07 | [C₃H₈NO]⁺ | Protonated 3-hydroxyazetidine from ether cleavage |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). acs.orgacs.org This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, as different combinations of atoms will have slightly different exact masses. acs.org For this compound, HRMS would be used to confirm its elemental composition of C₇H₁₅NO₂. The calculated exact mass of the protonated molecule [M+H]⁺ is 146.1181, which would be compared against the experimentally measured value to confirm the formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its molecular vibrations. mdpi.comamericanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to vibrational transitions, Raman spectroscopy involves the analysis of light inelastically scattered from the molecule. americanpharmaceuticalreview.com The selection rules for the two techniques are different, meaning some vibrations may be active in one and not the other, making them complementary. libretexts.org

The key to interpreting the vibrational spectra of this compound is to identify the characteristic absorption bands associated with its three principal functional components: the azetidine ring, the ether linkage, and the secondary hydroxyl group.

Azetidine Moiety: The azetidine ring is a four-membered nitrogen-containing heterocycle. Its vibrational spectrum includes N-H stretching, N-H bending, and various ring vibrations. The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. libretexts.orgnih.gov The IR spectrum of the parent compound, azetidine, has been a subject of detailed study, revealing complex low-frequency ring-puckering modes. tandfonline.com The presence of the N-H bond also gives rise to bending (scissoring) vibrations, though these can be harder to assign.

Ether Moiety: The most prominent vibrational feature of an ether is the strong, asymmetric C-O-C stretching band. spectroscopyonline.comlibretexts.org For saturated aliphatic ethers, this absorption is typically found in the 1070-1140 cm⁻¹ range. spectroscopyonline.comrockymountainlabs.com This peak is often one of the most intense signals in the fingerprint region of the IR spectrum. spectroscopyonline.com

Hydroxyl Moiety: The hydroxyl (O-H) group of the secondary alcohol gives rise to two main characteristic vibrations. The O-H stretching frequency is highly sensitive to hydrogen bonding. quora.comquora.com In a condensed phase (liquid or solid), intermolecular hydrogen bonding causes the O-H stretching band to be very broad and strong, appearing in the 3200-3400 cm⁻¹ range. quimicaorganica.orglibretexts.orgdocbrown.info In a dilute, non-polar solvent where hydrogen bonding is minimized, a sharp, weaker "free" O-H peak appears at higher wavenumbers, typically 3600-3650 cm⁻¹. quora.comquimicaorganica.org The second key vibration is the C-O stretching band. For a secondary alcohol, this peak is expected to appear in the 1075-1150 cm⁻¹ region. spectroscopyonline.com

The expected characteristic vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Hydroxyl (O-H) | O-H Stretch (H-bonded) | 3200 - 3400 | Strong, Broad | Weak |

| Azetidine (N-H) | N-H Stretch | 3300 - 3500 | Medium | Medium |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong | Strong |

| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1070 - 1140 | Strong | Medium |

| Alcohol (C-O) | C-O Stretch (Secondary) | 1075 - 1150 | Strong | Weak |

| Azetidine Ring | Ring Puckering/Breathing | < 1000 | Variable | Variable |

Vibrational spectra can offer valuable insights into the conformational preferences of this compound. The molecule possesses multiple rotatable bonds and two hydrogen-bonding sites (the O-H and N-H groups), which can lead to various stable conformations stabilized by intramolecular hydrogen bonds.

The formation of an intramolecular hydrogen bond, for example between the hydroxyl proton and the azetidine nitrogen, would have distinct spectral consequences. Such an interaction would weaken the O-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") compared to the free O-H group. researchgate.net The extent of this shift provides an indication of the hydrogen bond's strength. jhu.edu Simultaneously, the N-H stretching frequency might also be perturbed.

Furthermore, the low-frequency region of the Raman and far-infrared spectra can reveal information about the puckering of the four-membered azetidine ring. tandfonline.com The puckering potential of azetidine itself is asymmetric, with distinct energy minima corresponding to axial and equatorial conformations of the N-H bond. tandfonline.com In this compound, the bulky butoxy substituent at the C3 position will significantly influence this puckering equilibrium. Detailed analysis of these low-frequency modes, often aided by computational modeling, can help elucidate the preferred ring conformation. iu.edu.sanih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment (If Applicable to Enantiomers)

The presence of a stereocenter at the C2 position of the butan-2-ol fragment makes this compound a chiral molecule. It can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of a specific enantiomer. wikipedia.org

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubbiotools.us An ECD spectrum is a plot of this difference (ΔA) or the molar ellipticity ([θ]) against wavelength. Two enantiomers will produce mirror-image ECD spectra, making this technique a definitive tool for assigning absolute configuration. encyclopedia.pub

For this compound, the chromophores—the parts of the molecule that absorb UV light—are primarily the n → σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms. While these transitions are often weak in standard UV-vis absorption, they can give rise to distinct signals (Cotton effects) in the ECD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov

The standard procedure involves comparing the experimental ECD spectrum with a theoretically calculated spectrum for one of the enantiomers (e.g., the R-configuration). mtoz-biolabs.comresearchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample. biotools.us

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Associated Transition |

|---|---|---|---|

| (R)-enantiomer | ~210 | Positive Cotton Effect | n → σ* (C-O-C, C-O-H) |

| (S)-enantiomer | ~210 | Negative Cotton Effect | n → σ* (C-O-C, C-O-H) |

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgacs.orgslideshare.net For a chiral molecule, the magnitude and sign of this rotation vary with wavelength.

An ORD spectrum can present as a "plain curve," showing a steady increase or decrease in rotation as the wavelength changes, which is typical for chiral molecules that lack strong chromophores in the measured region. amrita.edu Alternatively, if the measurement is performed across a wavelength range where a chromophore absorbs light, the spectrum will show an "anomalous curve" with distinct peaks and troughs. This phenomenon is known as the Cotton effect, and its sign (positive or negative) is directly related to the stereochemistry of the molecule. amrita.edu For this compound, which has weak chromophores, one might expect a plain curve in the visible region, but a Cotton effect could be observed in the UV region corresponding to the electronic transitions of the heteroatoms. rsc.org

| Spectral Region | Expected Curve Type | Interpretation |

|---|---|---|

| Visible (>400 nm) | Plain Curve | Shows steady increase/decrease in optical rotation. Sign (+ or -) indicates direction of rotation at specific wavelengths (e.g., Sodium D-line). |

| UV (<250 nm) | Anomalous Curve (Cotton Effect) | Peak and trough appear around the λmax of the n → σ* transitions. The sign of the Cotton effect is related to the absolute configuration. |

X-ray Crystallography for Solid-State Structure Determination (If Crystalline Forms are Obtainable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org The technique requires a single, high-quality crystal of the compound. If this compound can be crystallized, this method can provide precise coordinates for each atom (including hydrogen atoms with modern refinement techniques), yielding unambiguous data on bond lengths, bond angles, and torsional angles. riken.jpnih.gov

A crystal structure would definitively establish the conformation of the molecule in the solid state, revealing the puckering of the azetidine ring and the preferred orientation of the butoxy side chain. Crucially, it would also map out the network of intermolecular interactions. Given the presence of both hydrogen bond donors (O-H, N-H) and acceptors (O, N), extensive intermolecular hydrogen bonding is expected to be a key feature of the crystal packing. jhu.edunih.gov This analysis provides a complete and unambiguous picture of the molecule's structure, which can then be used to rationalize the data obtained from spectroscopic methods.

| Parameter | Example | Significance |

|---|---|---|

| Bond Lengths | C-O, C-N, O-H, N-H, C-C | Provides information on bond order and hybridization. |

| Bond Angles | C-O-C, C-N-C, C-C-O | Defines the geometry around each atom. |

| Torsional Angles | H-O-C-C, C-O-C-C | Describes the conformation of the molecule (e.g., gauche, anti). |

| Azetidine Ring Puckering | Dihedral angles within the ring | Quantifies the deviation of the ring from planarity. |

| Intermolecular Interactions | O-H···N, N-H···O distances and angles | Reveals the hydrogen-bonding network and crystal packing. |

| Absolute Configuration | (R) or (S) at C2 | Unambiguously determined using anomalous dispersion (Flack parameter). |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A precise quantitative analysis of the bond lengths, bond angles, and torsion angles of this compound is contingent upon future X-ray crystallographic studies. However, a qualitative and predictive discussion can be initiated by examining the expected geometries of its molecular fragments.

The azetidine ring, a four-membered heterocyclic amine, is known to be a strained system. The internal bond angles are expected to deviate significantly from the ideal sp³-hybridized tetrahedral angle of 109.5°, likely being closer to 90°. This ring strain influences the bond lengths and the conformation of the ring, which is typically not perfectly planar but puckered to alleviate some of the strain. The C-N and C-C bond lengths within the azetidine ring will be a key area of interest in future structural studies.

The butan-2-ol side chain features a secondary alcohol. The C-O bond of the alcohol and the C-C bonds of the butyl chain are expected to have lengths typical for such single bonds, approximately 1.43 Å and 1.54 Å, respectively. The geometry around the chiral carbon (C2 of the butan-2-ol moiety) will be tetrahedral. The ether linkage (C-O-C) connecting the azetidine ring to the butan-2-ol chain will have a bond angle of around 110-120°, characteristic of sp³-hybridized oxygen atoms.

Table 1: Predicted Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C (azetidine) | N (azetidine) | - | ~1.47 |

| C (azetidine) | C (azetidine) | - | ~1.55 | |

| C (azetidine) | O (ether) | - | ~1.43 | |

| O (ether) | C (butane) | - | ~1.43 | |

| C (butane) | C (butane) | - | ~1.54 | |

| C (butane) | O (hydroxyl) | - | ~1.43 | |

| Bond Angle (°) | C-N-C (in azetidine) | - | - | ~90 |

| C-C-C (in azetidine) | - | - | ~90 | |

| C-O-C (ether) | - | - | ~110-120 | |

| C-C-OH (hydroxyl) | - | - | ~109.5 | |

| Torsion Angle (°) | C-O-C-C | - | - | Variable |

| H-O-C-C | - | - | Variable |

Note: These values are estimations based on standard bond lengths and angles for similar functional groups and should be confirmed by experimental data.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound will be significantly influenced by intermolecular interactions, which dictate how the molecules arrange themselves in a crystal lattice. The primary intermolecular forces expected are hydrogen bonding and van der Waals interactions.

The presence of both a hydrogen bond donor (the secondary amine in the azetidine ring and the hydroxyl group) and hydrogen bond acceptors (the nitrogen atom of the azetidine ring and the oxygen atoms of the ether and hydroxyl groups) suggests that hydrogen bonding will play a crucial role in the crystal packing. It is highly probable that a network of intermolecular hydrogen bonds will be formed, connecting adjacent molecules. The specific pattern of these hydrogen bonds (e.g., chains, sheets, or a three-dimensional network) will be a key feature of the crystal structure.

Without experimental data, any depiction of the crystal packing remains speculative. A detailed understanding of the packing motifs and the role of different intermolecular interactions awaits the successful crystallization and X-ray diffraction analysis of this compound.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (azetidine) | N (azetidine), O (ether), O (hydroxyl) | Formation of chains or sheets, linking molecules together. |

| O-H (hydroxyl) | N (azetidine), O (ether), O (hydroxyl) | Key interaction for creating a robust hydrogen-bonded network. | |

| Van der Waals Forces | Alkyl chains | Alkyl chains | Contribution to overall crystal stability through close packing. |

Chemical Reactivity and Derivatization of 4 Azetidin 3 Yloxy Butan 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary alcohol in the butanol side chain is a key site for various chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's properties.

The secondary hydroxyl group of 4-(azetidin-3-yloxy)butan-2-ol can be oxidized to the corresponding ketone, 4-(azetidin-3-yloxy)butan-2-one. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or side reactions involving the azetidine (B1206935) ring. Common reagents for the oxidation of secondary alcohols include solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. chemguide.co.uk The progress of the oxidation can often be observed by a color change, for instance, from the orange of dichromate(VI) ions to the green of chromium(III) ions. chemguide.co.uk The resulting ketone is a versatile intermediate for further derivatization.

Conversely, the corresponding ketone can be reduced back to the secondary alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) in an appropriate solvent. The stereoselectivity of this reduction can be a critical factor, potentially leading to the formation of different stereoisomers of the alcohol.

| Reaction Type | Reagent Examples | Product Functional Group |

| Oxidation | Acidified Potassium Dichromate(VI) | Ketone |

| Reduction | Sodium Borohydride | Secondary Alcohol |

The secondary hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are often catalyzed by an acid or a base. For instance, reaction with acetic anhydride (B1165640) can yield 4-(azetidin-3-yloxy)butan-2-yl acetate. google.com

Etherification of the secondary alcohol provides another avenue for derivatization. This can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of alcohols to form symmetrical ethers, though this method is more effective for primary alcohols and requires careful temperature control to avoid elimination side reactions. masterorganicchemistry.com More recent methods have explored iron-catalyzed dehydrative formation of symmetrical and unsymmetrical ethers directly from alcohols. acs.org

| Reaction Type | Reactant | Product | Catalyst/Conditions |

| Esterification | Carboxylic Acid/Acid Chloride/Anhydride | Ester | Acid or Base |

| Etherification | Alkyl Halide | Ether | Base (e.g., for Williamson ether synthesis) |

| Etherification | Alcohol | Ether | Acid (e.g., for dehydrative etherification) |

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates nucleophilic substitution at the C-2 position of the butanol chain. libretexts.org A variety of nucleophiles, including halides, cyanide, and azide, can then displace the leaving group to introduce new functionalities. savemyexams.com The mechanism of these substitution reactions (SN1 or SN2) is influenced by the reaction conditions and the nature of the substrate and nucleophile. For secondary substrates, both pathways are possible. unco.edu

Transformations and Ring Chemistry of the Azetidine System

The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions while being more stable than the highly reactive aziridines. rsc.org This unique reactivity allows for various transformations.

The strained azetidine ring can undergo controlled ring-opening reactions upon treatment with various reagents. These reactions are often catalyzed by Lewis acids, which activate the ring towards nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn For instance, nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen, leading to the formation of functionalized acyclic amines. magtech.com.cn The presence of an ether linkage at the 3-position can influence the site of ring cleavage.

The rate of decomposition of azetidine-containing compounds can be pH-dependent, with increased rates at lower pH due to protonation of the azetidine nitrogen, which facilitates ring opening. nih.gov

| Condition | Outcome |

| Lewis Acid Catalysis | Ring-opening with nucleophiles |

| Low pH | Potential for accelerated ring decomposition |

The secondary amine of the azetidine ring is a nucleophilic center that can be readily functionalized. Common derivatization strategies include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylazetidines. For example, reaction with 4-bromobenzoyl chloride can yield the corresponding N-aroylazetidine. acs.org

N-Alkylation: The nitrogen can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl groups onto the azetidine nitrogen. acs.org

N-Arylation: Nucleophilic aromatic substitution with activated aryl halides, such as 1-chloro-2,4-dinitrobenzene, can be used to form N-arylazetidines. acs.org

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, yields N-sulfonylazetidines.

These N-functionalization reactions are crucial for modifying the electronic and steric properties of the azetidine ring and for building more complex molecular architectures. acs.org

| Reaction Type | Reagent | Product |

| N-Acylation | Acyl chloride/Anhydride | N-Acylazetidine |

| N-Alkylation | Alkyl halide or Aldehyde/Ketone + Reducing Agent | N-Alkylazetidine |

| N-Arylation | Activated Aryl Halide | N-Arylazetidine |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonylazetidine |

C-H Functionalization of the Azetidine Ring (e.g., at C-2, C-3, C-4)

The direct functionalization of carbon-hydrogen (C-H) bonds on the azetidine ring is a powerful strategy for introducing molecular complexity without pre-installing functional groups. The azetidine ring, while strained, can undergo selective C-H functionalization at its C-2, C-3, and C-4 positions, typically guided by a directing group or a specific catalyst.

Recent advancements have enabled the intermolecular C-H amination of alkyl derivatives to assemble substituted azacycles. nsf.gov For a molecule like this compound, transition-metal catalysis, particularly with rhodium or palladium, is a key approach. nsf.govrsc.org The nitrogen atom of the azetidine can coordinate to the metal center, directing functionalization to the adjacent C-2 and C-4 positions. The specific site of functionalization can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has proven effective for synthesizing functionalized azetidines. rsc.org

Furthermore, radical-based methods offer an alternative route. The strain of the azetidine ring can be harnessed in reactions involving radical intermediates. nih.gov For example, the reaction of N-acyl azetidines with radical species can lead to functionalization at the C-3 position, although the ether substituent in the target molecule would significantly influence the regioselectivity.

Table 1: Potential C-H Functionalization Sites and Methods for the Azetidine Ring

| Position | Potential Reagents/Catalysts | Reaction Type | Notes |

| C-2/C-4 | Rhodium or Palladium catalysts | Directed C-H Activation | The nitrogen atom acts as an internal directing group. |

| C-3 | Photoredox or radical initiators | Radical-mediated functionalization | May compete with reactions on the butanol side chain. |

| C-2/C-4 | Organolithium bases followed by electrophiles | Deprotonation/Functionalization | Requires N-protection; regioselectivity can be an issue. |

Reactivity and Stability of the Ether Linkage

Ether cleavage typically requires harsh conditions, most commonly the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

The subsequent step depends on the nature of the carbon atoms attached to the oxygen.

Sₙ2 Mechanism : If the halide ion attacks the less sterically hindered carbon, it follows an Sₙ2 pathway. In this compound, attack at the primary carbon of the butoxy chain is plausible.

Sₙ1 Mechanism : If one of the flanking groups can form a stable carbocation (like a tertiary or benzylic group), the cleavage may proceed through an Sₙ1 mechanism. libretexts.org This is less likely for the specific structure of this compound.

In the context of this molecule, the presence of the nitrogen atom in the azetidine ring complicates the reaction. Under strongly acidic conditions, the azetidine nitrogen would likely be protonated first, which could inhibit the protonation of the ether oxygen.

The stability of the ether linkage is highly dependent on the pH of the environment.

Acidic Conditions : The ether linkage is most vulnerable under strong acidic conditions, especially in the presence of good nucleophiles like bromide or iodide ions. libretexts.orgkhanacademy.org Weaker acids are generally not sufficient to cause cleavage. pearson.com

Basic Conditions : The ether bond is highly stable under basic conditions. It is resistant to cleavage by hydroxides, alkoxides, and other common bases.

Reductive Conditions : The ether linkage is generally stable to most common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents (e.g., NaBH₄, LiAlH₄).

Table 2: Predicted Stability of the Ether Linkage

| Condition | Reagent Example | Stability | Expected Outcome |

| Strong Acid | HBr or HI, heat | Low | Cleavage to 3-hydroxyazetidine and 1,3-dibromobutane (B89751) (with excess HBr). libretexts.org |

| Weak Acid | Acetic Acid | High | Stable |

| Strong Base | NaOH, KOtBu | High | Stable |

| Reductive (Hydride) | LiAlH₄ | High | Stable (alcohol may be affected if oxidized) |

| Reductive (Hydrogenation) | H₂/Pd | High | Stable |

Regio- and Stereoselective Functionalization Strategies

Achieving specific regio- and stereochemical outcomes in the derivatization of this compound is essential for its application in fields like medicinal chemistry.

Catalysts can override the inherent reactivity of the substrate to direct functionalization to a specific position. Transition metal catalysts are particularly effective in this regard. For instance, copper-catalyzed reactions have been used for the alkylation of azetidines and for multicomponent reactions to build functionalized azetidine derivatives. thieme-connect.deorganic-chemistry.orgacs.org A catalyst system could be designed to selectively activate a C-H bond on the azetidine ring or to facilitate a reaction at the secondary alcohol. Lanthanide triflates have also emerged as excellent catalysts for the regioselective ring-opening of epoxides to form azetidines, highlighting the power of catalysts in controlling regioselectivity in related systems. frontiersin.org

In substrate-controlled reactions, the existing stereocenter(s) in the molecule dictate the stereochemical outcome of a new reaction. The this compound molecule contains a chiral center at the C-2 position of the butanol chain. This existing stereocenter can direct the approach of reagents, leading to a diastereoselective functionalization of other parts of the molecule, such as the azetidine ring or the C-3 position of the butanol chain. This type of control is a foundational concept in stereoselective synthesis. chemrxiv.org For example, if the secondary alcohol were to be oxidized to a ketone and then subsequently reduced, the original stereocenter could influence the facial selectivity of the hydride attack, favoring the formation of one diastereomer over the other.

Theoretical and Computational Studies on 4 Azetidin 3 Yloxy Butan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-(azetidin-3-yloxy)butan-2-ol, DFT calculations can elucidate its electronic landscape, providing a basis for predicting its chemical behavior. While specific DFT studies on this exact molecule are not prevalent in public literature, we can infer its properties based on well-established principles and studies on analogous compounds, such as other azetidine (B1206935) derivatives and aliphatic alcohols.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

The HOMO is the orbital from which a molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring and the oxygen atom of the butanol side chain, due to the presence of lone pairs of electrons. The nitrogen atom, being part of a strained four-membered ring, may exhibit enhanced nucleophilicity.

The LUMO, conversely, is the orbital that is most likely to accept electrons. For this molecule, the LUMO is anticipated to be distributed around the antibonding σ* orbitals of the C-N and C-O bonds within the azetidine ring, as well as the C-O bond of the butanol moiety. The strained nature of the azetidine ring can lower the energy of the LUMO associated with its bonds, making it more susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound and Related Compounds (Illustrative Data)

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Localization | Primary LUMO Localization |

| This compound | -9.5 | 1.5 | 11.0 | Nitrogen (azetidine), Oxygen (butanol) | C-N, C-O bonds (azetidine ring), C-O bond (butanol) |

| Azetidin-3-ol (B1332694) | -9.8 | 1.8 | 11.6 | Nitrogen, Oxygen | C-N, C-O bonds |

| Butan-2-ol | -10.2 | 2.5 | 12.7 | Oxygen | C-O bond |

Note: The data in this table are illustrative and represent expected trends based on theoretical principles rather than direct experimental or published computational results for this compound.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other charged or polar species.

For this compound, the EPS would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These are the most likely sites for electrophilic attack or hydrogen bonding. The oxygen of the hydroxyl group in the butanol chain would be a prominent negative region.

Positive Potential (Blue): Located around the hydrogen atoms bonded to the nitrogen and oxygen (the N-H and O-H groups), as well as the hydrogen atoms on the carbon atoms adjacent to the heteroatoms. These regions are susceptible to nucleophilic attack. The hydrogen of the hydroxyl group would be a significant site of positive potential.

Analysis of atomic charges and bond orders provides a more quantitative picture of the electronic distribution and bonding within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these properties.

Atomic Charges: The nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms attached to them, and the carbon atoms bonded to them, will have partial positive charges. This charge distribution underpins the molecule's polarity and its ability to engage in dipole-dipole interactions and hydrogen bonding.

Bond Order: The bond orders within the azetidine ring will reflect the strain of the four-membered ring. The C-N and C-C bonds will have bond orders close to one, indicative of single bonds. The bond order can be a useful parameter for assessing bond strength and the likelihood of bond cleavage in chemical reactions.

Table 2: Predicted Atomic Charges and Bond Orders for Key Atoms and Bonds in this compound (Illustrative Data)

| Atom/Bond | Predicted Atomic Charge (e) | Predicted Bond Order |

| Azetidine Nitrogen (N) | -0.85 | N/A |

| Azetidine Oxygen (O-ether) | -0.65 | N/A |

| Butanol Oxygen (O-hydroxyl) | -0.70 | N/A |

| Azetidine C-N Bond | N/A | 0.95 |

| Azetidine C-O Bond | N/A | 0.98 |

| Butanol C-O Bond | N/A | 1.02 |

Note: The data in this table are illustrative and based on general principles of computational chemistry applied to the structure of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butoxy side chain and the puckering of the azetidine ring mean that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its dynamic behavior.

The global minimum energy conformation is the most stable arrangement of the atoms in a molecule. Identifying this conformation requires a systematic search of the potential energy surface. For this compound, the key factors influencing the conformational preference will be:

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and can adopt a puckered conformation to relieve some of the angle strain. The degree of puckering can be influenced by the substituents.

Torsional Angles of the Side Chain: The rotation around the various single bonds in the butoxy side chain (C-O, C-C) will lead to a multitude of possible conformers.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could be the formation of an intramolecular hydrogen bond between the hydroxyl group of the butanol chain and the nitrogen atom of the azetidine ring. This would create a pseudo-cyclic structure and significantly lower the energy of that particular conformer. Theoretical studies on similar amino-alcohols have shown that such intramolecular hydrogen bonds can be a dominant factor in determining the preferred conformation. nih.govustc.edu.cn

The global minimum energy conformation is likely to be one that maximizes favorable interactions, such as intramolecular hydrogen bonding, while minimizing steric clashes between bulky groups.

The energy barriers between different conformations determine the flexibility of the molecule and the rates of interconversion at a given temperature. The torsional energy barriers for rotation around the single bonds in the side chain can be calculated using DFT.

A potential energy scan for the rotation around the C-O bond connecting the azetidine ring and the butoxy chain, and the C-C bonds within the butanol fragment, would reveal the energy minima corresponding to stable conformers and the transition states corresponding to the energy barriers. The height of these barriers would indicate how freely the side chain can rotate. The presence of a strong intramolecular hydrogen bond would be expected to create a deep energy well, making that conformation particularly stable and increasing the energy barrier for rotation away from it.

Table 3: Predicted Torsional Energy Barriers for Key Rotations in this compound (Illustrative Data)

| Rotational Bond | Predicted Energy Barrier (kcal/mol) | Conformation at Minimum Energy | Conformation at Maximum Energy |

| Azetidine-O--C-Butanol | 4-6 | Gauche | Eclipsed |

| O-C--C-Butanol | 3-5 | Staggered | Eclipsed |

| C-C--C(OH)-Butanol | 3-5 | Staggered | Eclipsed |

| Rotation leading to H-bond formation/breaking | 8-12 | H-bonded conformer | Non-H-bonded conformer |

Note: The data in this table are illustrative estimates based on typical values for similar chemical bonds and interactions. The barrier for hydrogen bond formation/breaking is expected to be higher due to the specific stabilizing interaction.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to model reaction pathways and determine the energetic feasibility of different transformations. frontiersin.org For a molecule like this compound, such studies would be invaluable for understanding its formation and reactivity.

The synthesis of azetidine-containing compounds can involve complex multi-step processes. frontiersin.org Computational characterization of the transition states—the highest energy points along a reaction pathway—is crucial for understanding the kinetics and selectivity of the reactions involved in synthesizing this compound. These calculations would identify the key bonds being formed and broken and the associated energy barriers. However, no specific studies detailing the transition state geometries and energies for the synthesis of this compound have been reported.

Reaction coordinate diagrams, which plot the energy of a system as it progresses from reactants to products, provide a visual representation of a chemical reaction. nih.gov For the synthesis of this compound, these diagrams would illustrate the energy profiles of potential synthetic routes, offering insights into reaction rates and the stability of intermediates. At present, such diagrams, derived from computational models for this specific molecule, are not available in the public domain.

Spectroscopic Property Prediction from Computational Models

Computational models are frequently used to predict various spectroscopic properties of molecules, aiding in the interpretation of experimental data. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. While experimental NMR data for the related simple alcohol, butan-2-ol, is well-documented and can be interpreted using basic principles like the n+1 rule docbrown.infodocbrown.info, computational predictions of ¹H and ¹³C NMR chemical shifts and coupling constants for the more complex this compound would be highly beneficial for unambiguous assignment of its spectral signals. The presence of the chiral center in the butan-2-ol moiety and the azetidine ring would lead to complex splitting patterns, including potentially diastereotopic protons, which computational analysis could help to resolve. reddit.com Unfortunately, specific computational NMR predictions for this compound are not currently published.

Computational calculations of vibrational frequencies can predict the appearance of Infrared (IR) and Raman spectra. These predictions are instrumental in assigning specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-O and C-N stretches of the ether and azetidine groups, and various bending modes. No such computational spectral analyses for this compound have been found in the literature.

Given that this compound possesses at least one stereocenter, the determination of its absolute configuration is a critical aspect of its characterization. Computational simulations of chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), are powerful methods for establishing the absolute stereochemistry of chiral molecules. By comparing the computationally predicted spectrum with the experimental one, the absolute configuration can be confidently assigned. There are currently no published studies detailing such simulations for this compound.

Advanced Applications and Utilization of 4 Azetidin 3 Yloxy Butan 2 Ol in Chemical Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 4-(Azetidin-3-yloxy)butan-2-ol, stemming from the stereocenter at the 2-position of the butanol chain and the potential for stereoisomerism at the 3-position of the azetidine (B1206935) ring, makes it a valuable chiral precursor in the synthesis of complex, biologically active molecules and diverse chemical libraries.

Precursor for Advanced Organic Scaffolds and Chemical Libraries

The structural features of this compound allow for its use as a foundational element in the construction of more elaborate molecular architectures. The secondary alcohol can be readily oxidized to a ketone or converted into a leaving group for nucleophilic substitution, while the azetidine nitrogen can be functionalized through various N-alkylation or N-acylation reactions. This multi-functional nature enables the generation of a wide array of derivatives, forming the basis for the construction of diverse chemical libraries for drug discovery and other applications. The combination of the azetidine ring, known for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates, with a flexible chiral side chain offers a unique scaffold for medicinal chemistry programs.

Strategic Utility in Achieving Stereochemical Control in Downstream Syntheses

The pre-existing stereocenter in this compound can be exploited to direct the stereochemical outcome of subsequent reactions. This concept, known as substrate-controlled stereoselection, is a powerful strategy in organic synthesis for the construction of molecules with multiple stereocenters. For instance, the hydroxyl group can direct metal-catalyzed reactions to a specific face of a nearby prochiral center, thereby establishing a new stereocenter with high diastereoselectivity. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals, where often only one enantiomer or diastereomer exhibits the desired therapeutic effect.

| Potential Synthetic Transformations | Functional Group Involved | Potential Outcome |

| Oxidation | Secondary Alcohol | Ketone |

| Etherification/Esterification | Secondary Alcohol | Modified side chain |

| N-Alkylation/N-Acylation | Azetidine Nitrogen | Diverse library of derivatives |

| Ring-opening of Azetidine | Azetidine Ring | Access to functionalized amines |

Integration into Novel Ligand Architectures for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively transfer stereochemical information to a metal center or an organic substrate. The structural motifs present in this compound make it an attractive candidate for the design of new ligand classes.

Design and Synthesis of this compound Derived Ligands

The synthesis of ligands derived from this compound can be envisioned through the modification of its key functional groups. The secondary alcohol and the azetidine nitrogen can serve as coordination sites for metal ions. For example, the nitrogen atom can be incorporated into bidentate or tridentate ligand frameworks by attaching other donor groups, such as phosphines, amines, or pyridyl moieties. The hydroxyl group can also act as a hemilabile coordinating group, which can reversibly bind to a metal center, influencing the catalytic cycle. The modular nature of such a synthesis would allow for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic transformations.

Evaluation of Performance in Enantioselective Organic Transformations

Ligands derived from this compound could find potential application in a variety of enantioselective reactions. In metal-catalyzed processes, such as asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions, the chiral environment created by the ligand around the metal center would be crucial for inducing high enantioselectivity. Furthermore, the azetidine nitrogen itself, as part of a larger chiral structure, could function as a Lewis base in organocatalysis, activating substrates towards enantioselective nucleophilic attack. The performance of these new ligands would be evaluated based on their ability to achieve high yields and high enantiomeric excesses in these benchmark transformations.